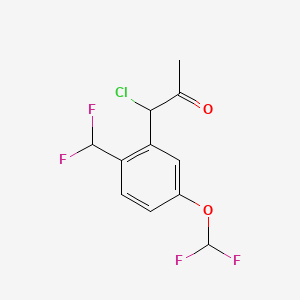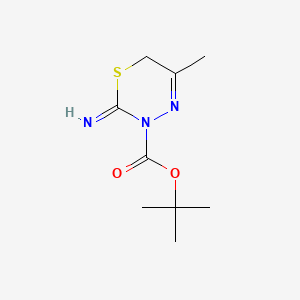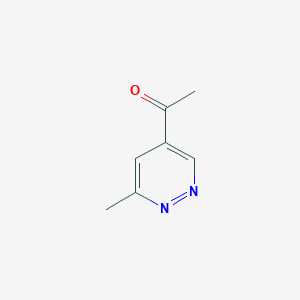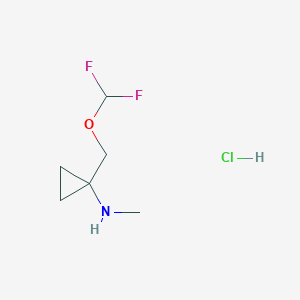
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of iodine, fluorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene typically involves the iodination of a precursor compound, followed by the introduction of fluoromethyl and methoxy groups. One common method involves the use of electrophilic aromatic substitution reactions, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a catalyst like copper(II) sulfate (CuSO4).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with trifluoromethyl group instead of fluoromethyl.
1-Iodo-2,4-dimethoxybenzene: Similar structure with two methoxy groups and iodine but no fluoromethyl group.
Uniqueness
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is unique due to the specific combination of iodine, fluorine, and methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
DXODTONLLHLHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CF)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)




![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)


![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)


